molecular formula C15H13ClN4OS B11650977 (6Z)-6-(4-chlorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(4-chlorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11650977
M. Wt: 332.8 g/mol
InChI Key: SARWQLBETMARMM-ZWGDPFMXSA-N
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Description

The compound (6Z)-6-(4-chlorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorobenzylidene group and a thiadiazole ring in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The reaction typically starts with the cycloaddition of appropriate precursors to form the thiadiazole ring, followed by reduction and deamination to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and propyl groups.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Products may include oxo derivatives or carboxylic acids.

    Reduction: Amino derivatives are common products.

    Substitution: Substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, thiadiazolo[3,2-a]pyrimidines have shown potential as antimicrobial, antifungal, and anticancer agents . The presence of the chlorobenzylidene group may enhance these activities by increasing the compound’s ability to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may inhibit specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable heterocyclic structure.

Mechanism of Action

The mechanism of action of (6Z)-6-(4-chlorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one likely involves interaction with specific molecular targets such as enzymes or receptors. The chlorobenzylidene group may facilitate binding to these targets, while the thiadiazole ring could participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-(4-methylbenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • (6Z)-6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The presence of the chlorine atom in (6Z)-6-(4-chlorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one distinguishes it from its analogs. Chlorine can significantly influence the compound’s reactivity and biological activity, potentially enhancing its efficacy in various applications.

Properties

Molecular Formula

C15H13ClN4OS

Molecular Weight

332.8 g/mol

IUPAC Name

(6Z)-6-[(4-chlorophenyl)methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C15H13ClN4OS/c1-2-3-12-19-20-13(17)11(14(21)18-15(20)22-12)8-9-4-6-10(16)7-5-9/h4-8,17H,2-3H2,1H3/b11-8-,17-13?

InChI Key

SARWQLBETMARMM-ZWGDPFMXSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)Cl)C(=O)N=C2S1

Origin of Product

United States

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